molecular formula C9H5F3N6 B2831643 6-(1H-imidazol-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 343372-97-4

6-(1H-imidazol-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine

Katalognummer: B2831643
CAS-Nummer: 343372-97-4
Molekulargewicht: 254.176
InChI-Schlüssel: AOEDAVORSZWYLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(1H-imidazol-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that features a unique combination of an imidazole ring, a trifluoromethyl group, and a triazolopyridazine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-imidazol-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the following steps:

    Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

    Attachment of the Imidazole Ring: The final step usually involves the nucleophilic substitution of a halogenated triazolopyridazine intermediate with imidazole under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can target the triazolopyridazine core, often using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at positions adjacent to the trifluoromethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation under controlled conditions.

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of bases such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the triazolopyridazine core.

    Substitution: Substituted derivatives with various functional groups replacing halogens or other leaving groups.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds that share structural similarities have been shown to inhibit various tyrosine kinases, which are critical in the signaling pathways of cancer cells. Specifically, they have been linked to the treatment of neoplastic diseases such as leukemia by targeting c-Abl and Bcr-Abl tyrosine kinases .

Antimicrobial Properties
The imidazole ring is known for its antimicrobial effects. Compounds containing this moiety have been studied for their ability to combat bacterial infections. The incorporation of the triazole and pyridazine rings may enhance this activity further by altering the binding affinity to microbial targets.

Neurological Applications
There is emerging evidence suggesting that compounds with similar frameworks may possess neuroprotective properties. They could potentially be used in treating neurodegenerative diseases by modulating neurotransmitter systems or protecting against oxidative stress.

Synthesis and Derivatives

The synthesis of 6-(1H-imidazol-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine can be achieved through various chemical pathways, often involving multi-step reactions that include cyclization processes. The ability to modify functional groups on the core structure allows for the development of a library of derivatives with tailored pharmacological profiles.

Case Studies

  • Inhibition of Tyrosine Kinases
    A study demonstrated that specific derivatives of this compound effectively inhibited tyrosine kinases involved in cancer progression. These findings suggest potential therapeutic applications in oncology .
  • Antimicrobial Evaluation
    In vitro studies have shown that compounds derived from this structure exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This positions them as candidates for further development into antimicrobial agents.
  • Neuroprotective Effects
    Preliminary studies indicate that certain derivatives may protect neuronal cells from apoptosis induced by oxidative stress, suggesting their potential use in neurodegenerative disease therapies.

Wirkmechanismus

The mechanism of action of 6-(1H-imidazol-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-(1H-imidazol-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    6-(1H-imidazol-1-yl)-3-chloro[1,2,4]triazolo[4,3-b]pyridazine: Contains a chloro group instead of a trifluoromethyl group.

    6-(1H-imidazol-1-yl)-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine: Features a phenyl group in place of the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 6-(1H-imidazol-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity. This makes it distinct from its analogs and potentially more effective in certain applications.

Biologische Aktivität

6-(1H-imidazol-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C13H7F3N6C_{13}H_7F_3N_6 and an exact mass of approximately 304.068429 g/mol. Its unique structure includes a trifluoromethyl group and a triazolo-pyridazine framework, which contribute to its biological activity and interaction with biological targets .

Biological Activity Overview

Research indicates that this compound exhibits multiple biological activities, including:

  • Antiproliferative Activity : Several studies have demonstrated that derivatives of this compound possess significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar scaffolds showed IC50 values as low as 0.008 μM against lung adenocarcinoma (A549) cells .
  • Antimicrobial Properties : The compound has shown potential as an anti-tubercular agent, with some derivatives displaying effective inhibition against Mycobacterium tuberculosis with IC90 values ranging from 3.73 to 4.00 μM .
  • Mechanisms of Action : The biological activity is often linked to the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division . Additionally, it may interact with various signaling pathways involved in cell cycle regulation and apoptosis.

Case Studies

  • Anticancer Activity :
    • A study synthesized a series of triazolo[4,3-b]pyridazine derivatives and evaluated their antiproliferative activity against several cancer cell lines including SGC-7901 (gastric adenocarcinoma) and HT-1080 (fibrosarcoma). The most active compound demonstrated IC50 values of 0.014 μM against SGC-7901 cells .
  • Anti-tubercular Activity :
    • In a focused investigation on anti-tubercular agents, certain derivatives exhibited promising results against Mycobacterium tuberculosis, suggesting that modifications to the imidazole ring can enhance activity .

Data Table: Biological Activity Summary

Activity Type Target/Cell Line IC50/IC90 Values Reference
AntiproliferativeA549 (Lung Adenocarcinoma)0.008 - 0.014 μM
AntiproliferativeSGC-7901 (Gastric Adenocarcinoma)0.014 μM
Anti-tubercularMycobacterium tuberculosisIC90: 3.73 - 4.00 μM

Eigenschaften

IUPAC Name

6-imidazol-1-yl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N6/c10-9(11,12)8-15-14-6-1-2-7(16-18(6)8)17-4-3-13-5-17/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEDAVORSZWYLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NN=C2C(F)(F)F)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.